m-PEG11-acid, or methoxy polyethylene glycol 11-acid, is a linear, monodisperse, and hydrophilic polymer characterized by an eleven-unit polyethylene glycol chain terminated with a carboxylic acid group. This compound is significant in pharmaceutical research and development, particularly for the PEGylation of biomolecules, which enhances their biocompatibility, solubility, and stability. The compound is recognized for its versatility in various applications across chemistry, biology, and medicine, including drug delivery systems and the formulation of cosmetic products.
m-PEG11-acid is synthesized from ethylene oxide through polymerization processes. The resulting polyethylene glycol is then functionalized with a carboxylic acid group to produce m-PEG11-acid. It is commercially available from various chemical suppliers and is utilized extensively in research laboratories .
m-PEG11-acid is classified as a polyether compound due to its structure comprising repeating ethylene glycol units. It falls under the category of polyethylene glycol derivatives specifically designed for bioconjugation applications.
The synthesis of m-PEG11-acid typically involves the following methods:
The polymerization reaction must be carefully monitored to control the molecular weight distribution of the polyethylene glycol chains. This ensures that the final product maintains its monodispersity, which is critical for consistent performance in biological applications .
The molecular structure of m-PEG11-acid consists of a linear chain of eleven ethylene glycol units (–O–CH2–CH2–) linked together with a terminal carboxylic acid group (–COOH). This structure imparts both hydrophilicity and flexibility to the polymer.
m-PEG11-acid participates in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for m-PEG11-acid primarily revolves around its ability to enhance the solubility and stability of biomolecules through PEGylation. When conjugated to proteins or peptides, it alters their pharmacokinetic properties by increasing their hydrodynamic volume and reducing immunogenicity.
Upon PEGylation:
This mechanism makes m-PEG11-acid particularly useful in drug delivery systems where prolonged action and targeted delivery are desired .
Relevant data indicate that m-PEG11-acid maintains stability under physiological conditions, making it suitable for biomedical applications .
m-PEG11-acid has numerous scientific uses:
The development of PEGylation technology represents a transformative advancement in biomedical engineering, beginning with Frank Davis's pioneering work in the 1970s. Davis first demonstrated that conjugating methoxy polyethylene glycol (mPEG) to proteins like bovine serum albumin significantly enhanced their circulatory half-life while reducing immunogenicity [1] [9]. This foundational research established PEGylation as a powerful strategy to overcome the inherent limitations of protein therapeutics, including rapid renal clearance, enzymatic degradation, and poor solubility. The first generation of PEGylated therapeutics employed non-specific conjugation chemistry, often targeting lysine residues and resulting in heterogeneous mixtures with variable biological activity [5] [9].
The FDA approval of Adagen® (pegademase bovine) in 1990 marked a watershed moment, validating PEGylation as a clinically viable approach for treating severe combined immunodeficiency disease (SCID) [3]. Subsequent innovations focused on improving specificity and homogeneity, leading to site-specific conjugation techniques that preserved bioactivity while maintaining pharmacokinetic advantages. Notable milestones included the development of PEG-aldehyde derivatives for N-terminal modification under controlled pH conditions, enabling the creation of Neulasta® (pegfilgrastim), a 20 kDa mPEG-conjugated granulocyte colony-stimulating factor [6] [9]. The evolution of PEGylation chemistry has progressively emphasized molecular precision, driving demand for defined-length PEG reagents like m-PEGn-acid derivatives that enable reproducible bioconjugates with optimized properties [5] [6].
m-PEG11-acid (CH3O-(CH2CH2O)11-CH2CH2-COOH) has emerged as a structurally defined hydrophilic linker that addresses critical challenges in bioconjugate engineering. With a molecular weight of approximately 552 Da and 11 ethylene glycol (EG) repeat units, this monodisperse oligomer provides optimal hydrophilicity while maintaining a compact structure suitable for sterically sensitive applications [2]. The terminal carboxylic acid functionality enables efficient conjugation to amine-containing biomolecules via carbodiimide-mediated coupling or other activation strategies, forming stable amide bonds essential for in vivo stability [5] [9].
In antibody-drug conjugate (ADC) design, m-PEG11-acid serves as a hydrophilicity modulator that counterbalances the hydrophobic nature of potent cytotoxic payloads. This function is critical because excessive hydrophobicity promotes ADC aggregation, accelerates plasma clearance, and increases hepatic sequestration [4] [7]. Recent studies demonstrate that PEG-based linkers maintain payload solubility while enabling controlled drug release through enzyme-cleavable linkages. For example, camptothecin-based ADCs incorporating m-PEG11-acid showed significantly reduced aggregation (45.24% vs. 77.14% in controls) and enhanced tumor inhibition rates (106.09% TGI) compared to non-PEGylated counterparts [7]. Beyond ADCs, this linker facilitates the engineering of stealth nanocarriers by creating a hydration shell that minimizes opsonin adsorption and retards clearance by the reticuloendothelial system [1] [9].
Table 1: Comparative Performance of Hydrophilic Linkers in Bioconjugation
Linker Type | Molecular Weight (Da) | Hydrodynamic Radius | Aggregation Reduction | Application Examples |
---|---|---|---|---|
m-PEG11-acid | ~552 | 3.2 nm | 45-50% | Camptothecin ADCs, Site-specific protein conjugates |
PSar (12 units) | ~1100 | 4.1 nm | 55-60% | Peptide-drug conjugates |
Linear PEG24 | ~1060 | 5.8 nm | 40-45% | Antibody fragments, Interferon conjugates |
α-Cyclodextrin | ~972 | 6.5 nm | 35-40% | Auristatin ADCs |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: